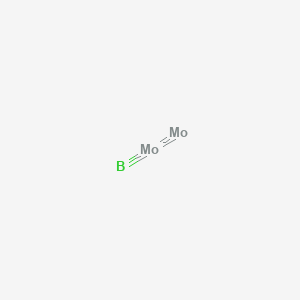

Molybdenum boride (Mo2B)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molybdenum boride (Mo2B) is a compound consisting of molybdenum and boron. It is known for its high hardness, excellent wear resistance, and good electrical conductivity. Molybdenum boride is used in various industrial applications, including as a catalyst in chemical reactions and as a material for wear-resistant coatings.

Mechanism of Action

Target of Action

Molybdenum boride (Mo2B) primarily targets the hydrogen evolution reaction (HER) . This reaction is a critical process in various clean and renewable energy technologies, such as water splitting, fuel cells, and metal–air batteries .

Mode of Action

Mo2B interacts with its target, the HER, by serving as an excellent electrocatalyst . Ultrathin two-dimensional (2D) borides like Mo2B are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity . The ultrathin Mo2B film is metallic, which facilitates fast electron transport along the active edges of the thin film for enhancing the HER activity .

Biochemical Pathways

The primary biochemical pathway affected by Mo2B is the hydrogen evolution reaction (HER) . This reaction is part of the broader process of water electrolysis, which uses electricity to split water into hydrogen and oxygen . Mo2B serves as an efficient catalyst for this reaction, promoting the production of hydrogen .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of Mo2B as a catalyst, we can consider its stability and reactivity. Mo2B exhibits fantastic stability in acidic solution . .

Result of Action

The result of Mo2B’s action as a catalyst in the HER is the efficient production of hydrogen . This is particularly valuable in the context of renewable energy technologies, where hydrogen serves as a clean and sustainable energy source .

Biochemical Analysis

Biochemical Properties

Molybdenum boride (Mo2B) plays a significant role in biochemical reactions, particularly in the electrocatalytic hydrogen evolution reaction (HER). It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions . The nature of these interactions is primarily electrocatalytic, enabling efficient hydrogen evolution .

Cellular Effects

Its role in electrocatalytic reactions suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Molybdenum boride (Mo2B) primarily involves its role as an electrocatalyst in the hydrogen evolution reaction (HER). It exerts its effects at the molecular level by facilitating fast electron transport, ensuring higher HER activity . This involves binding interactions with biomolecules, potentially leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Molybdenum boride (Mo2B) in laboratory settings are characterized by its stability and degradation over time. Ultrathin hexagonal Mo3B films, for instance, exhibit fantastic stability in acidic solution

Preparation Methods

Molybdenum boride can be synthesized through several methods:

-

Boriding Metal Molybdenum Powder: : This method involves boriding metal molybdenum powder with boron nitride at high temperatures (around 1723 K) in an argon atmosphere or vacuum. This process can produce single-phase molybdenum boride .

-

Chemical Vapor Deposition: : Ultrathin hexagonal molybdenum boride films can be prepared on molybdenum foils using a mixture of boron and boron oxide powders as the boron source, with hydrogen gas as both the carrier and reducing gas .

-

Combustion Synthesis: : Molybdenum boride can also be prepared through self-propagating high-temperature synthesis, which involves a solid-state metathesis reaction .

Chemical Reactions Analysis

Molybdenum boride undergoes various chemical reactions, including:

-

Oxidation: : Molybdenum boride can be oxidized to form molybdenum oxide and boron oxide. This reaction typically occurs at high temperatures.

-

Reduction: : Molybdenum boride can be reduced using hydrogen gas, which is often used in the preparation of ultrathin molybdenum boride films .

-

Electrocatalytic Reactions: : Molybdenum boride exhibits excellent electrocatalytic activity for the hydrogen evolution reaction (HER). It can catalyze the reduction of hydrogen ions to hydrogen gas in acidic conditions .

Scientific Research Applications

Molybdenum boride has several scientific research applications:

-

Catalysis: : Molybdenum boride is used as a catalyst in various chemical reactions, including the hydrogen evolution reaction (HER). Its high electrocatalytic activity makes it a promising material for energy conversion and storage applications .

-

Battery Anodes: : Two-dimensional molybdenum boride monolayers have been investigated as potential anode materials for lithium-ion batteries. These materials exhibit high lithium-specific capacities and low lithium diffusion barriers, making them suitable for high-performance batteries .

-

Wear-Resistant Coatings: : Due to its high hardness and wear resistance, molybdenum boride is used as a coating material to protect surfaces from wear and corrosion .

Comparison with Similar Compounds

Molybdenum boride can be compared with other similar compounds, such as:

-

Molybdenum Carbide (Mo2C): : Both molybdenum boride and molybdenum carbide are used as catalysts for the hydrogen evolution reaction. molybdenum boride exhibits higher stability and activity in acidic conditions .

-

Molybdenum Phosphide (MoP): : Molybdenum phosphide is another non-noble metal catalyst for the hydrogen evolution reaction. While it also shows good catalytic activity, molybdenum boride’s unique boron dependency provides it with distinct advantages in certain applications .

-

Tungsten Boride (W2B): : Tungsten boride shares similar properties with molybdenum boride, including high hardness and wear resistance. molybdenum boride is often preferred for its better electrical conductivity and catalytic performance .

Properties

InChI |

InChI=1S/B.2Mo |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROVMOADHGTXCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

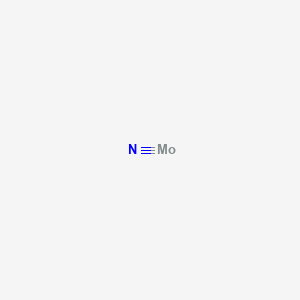

Canonical SMILES |

B#[Mo]#[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BMo2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12006-99-4 |

Source

|

| Record name | Molybdenum boride (Mo2B) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum boride (Mo2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: How does molybdenum boride enhance the properties of steel alloys?

A1: Research indicates that incorporating molybdenum boride into the surface of 13Cr supermartensitic stainless steel via powder-pack boriding significantly enhances its mechanical properties. [] This process, conducted at 950°C for 4 hours, leads to the formation of various boride phases, including iron borides (FeB/Fe₂B), chromium borides (CrB), nickel borides (Ni₂B), and importantly, molybdenum boride (Mo₂B). [] The presence of these boride phases, particularly the dual phases of iron boride (FeB/Fe₂B), contributes to a notable improvement in hardness, wear resistance, and overall mechanical performance compared to the untreated steel. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.